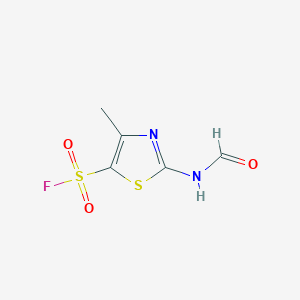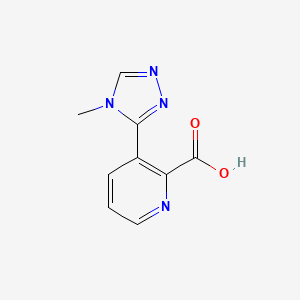![molecular formula C12H22N2O3S B2954071 Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate CAS No. 1556782-75-2](/img/structure/B2954071.png)
Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate is a useful research compound. Its molecular formula is C12H22N2O3S and its molecular weight is 274.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Applications
A study focused on synthesizing a library of new piperazinamides, including compounds related to Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate, to explore their potential as hybrid anticonvulsants. These molecules combine chemical fragments from known antiepileptic drugs, aiming to enhance anticonvulsant properties. The compounds demonstrated broad spectra of activity across several preclinical seizure models, with some showing favorable anticonvulsant properties and safety profiles comparable or superior to clinically relevant antiepileptic drugs. Additionally, in vitro assays identified effective binding to neuronal voltage-sensitive sodium and L-type calcium channels, indicating potential mechanisms of action (Kamiński et al., 2016).
Metabolism and Pharmacokinetics
Another study focused on TM-208, a compound structurally related to this compound, analyzing its metabolism in rats. The research identified major metabolites and provided insights into the compound's pharmacokinetics and potential mechanisms of metabolic transformation. This study is crucial for understanding the bioavailability and safety profile of such compounds (Jiang et al., 2007).
CO2 Capture Applications
Research into the characterization of piperazine and related compounds for CO2 capture by amine scrubbing highlighted their potential in environmental applications. The study provided experimental results on solubility, mass transfer rate, and other relevant properties, indicating the efficiency of these compounds in CO2 absorption processes. This research opens avenues for using such compounds in reducing greenhouse gas emissions and combating climate change (Li et al., 2013).
Dopamine Transporter Inhibition for Psychostimulant Use Disorders
A study explored the structure-activity relationships of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, closely related to the chemical structure , as atypical dopamine transporter (DAT) inhibitors. These compounds showed promise in preclinical models of psychostimulant abuse, with potential therapeutic implications for conditions like cocaine and methamphetamine dependence. This research contributes to understanding the pharmacological properties and potential clinical applications of these compounds (Slack et al., 2020).
Eigenschaften
IUPAC Name |
methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-17-12(16)3-5-13-6-8-14(9-7-13)11(15)4-10-18-2/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSOLDPQKKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556782-75-2 |
Source


|
| Record name | methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)





